![molecular formula C9H10F3NO2 B570758 (S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol CAS No. 1567908-96-6](/img/structure/B570758.png)

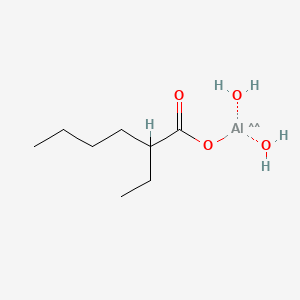

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

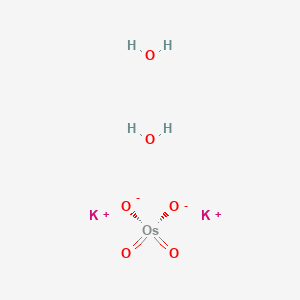

“(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” is a chemical compound with the molecular formula C9H10F3NO2. It is also known as “(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine” and has a molecular weight of 205.18 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, a series of N, N ′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a density of 1.2774 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol has a variety of applications in scientific research. It is commonly used as a chiral reagent in organic synthesis, allowing for the synthesis of other compounds with specific stereochemistry. Additionally, this compound is of interest due to its potential as a therapeutic agent. It is being studied for its potential to treat a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.

Wirkmechanismus

Mode of Action

It is known that the trifluoromethoxy group in the molecule can form electron donor–acceptor (eda) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under certain conditions . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

The compound’s trifluoromethoxy group is known to participate in various organic synthesis reactions, including amination, aromatization, and fluorination . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound has a molecular weight of 20518, a density of 1233, and a boiling point of 211℃ . These properties could influence its bioavailability and pharmacokinetics.

Vorteile Und Einschränkungen Für Laborexperimente

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the effects of acetylcholine on various physiological processes.

However, there are also some limitations to the use of this compound in laboratory experiments. It is relatively insoluble in water, which can limit its use in certain experiments. Additionally, its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments in which it is used.

Zukünftige Richtungen

There are several potential future directions for research on (S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol. One possibility is to further explore its potential as a therapeutic agent, particularly for the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, research could be done to develop more efficient and cost-effective methods of synthesizing this compound.

Synthesemethoden

(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is synthesized from the reaction of 4-trifluoromethoxybenzaldehyde and (S)-2-amino-1-propanol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol, and the product is isolated by vacuum distillation. The reaction is typically carried out at a temperature of 80-90°C and yields a product with a purity of 95-98%.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Compounds with trifluoromethoxy groups have been reported to participate in electron donor–acceptor (EDA) complexes . These complexes can undergo intramolecular single electron transfer (SET) reactions under certain conditions .

Molecular Mechanism

It is hypothesized that the trifluoromethoxy group in the compound may play a role in its interactions with biomolecules .

Eigenschaften

IUPAC Name |

(1S)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLVESWELOBVJS-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.1]octan-6-amine, endo- (9CI)](/img/no-structure.png)

![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)

![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)